5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole
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Overview
Description
5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a 4-nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Amino-substituted oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
- 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole
- 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole
Uniqueness
5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6943-64-2 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H10N2O3/c1-7-6-11-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-5,7H,6H2,1H3 |
InChI Key |
NCVICLUIKKDLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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